SB-269970 is an experimental drug developed by GlaxoSmithKline. In the studies performed with this agent, it has been suggested that SB-269970 acts either as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7).
SB-269970
CAS No.: 201038-74-6
Cat. No.: VC0003775
Molecular Formula: C18H28N2O3S
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201038-74-6 |
---|---|
Molecular Formula | C18H28N2O3S |
Molecular Weight | 352.5 g/mol |
IUPAC Name | 3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol |
Standard InChI | InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1 |
Standard InChI Key | HWKROQUZSKPIKQ-MRXNPFEDSA-N |
Isomeric SMILES | CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O |
SMILES | CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O |
Canonical SMILES | CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O |
Chemical and Pharmacological Properties of SB-269970
Structural Characteristics
SB-269970 is a sulfonamide derivative with a molecular weight of 441.0 g/mol. Its stereochemistry includes an R-configuration at the pyrrolidine ring, which is critical for binding affinity to the 5-HT7 receptor . The compound’s brain penetrance is attributed to its moderate lipophilicity, enabling efficient crossing of the blood-brain barrier .
Receptor Selectivity Profile
SB-269970 exhibits nanomolar affinity for the 5-HT7 receptor, with pKi values of 8.9 for the human 5-HT7A subtype, 7.2 for 5-HT5A, and 6.0 for 5-HT1B . Notably, it shows >100-fold selectivity over other serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6) and negligible activity at non-serotonergic targets . This selectivity has been validated in radioligand displacement assays using [3H]-SB-269970 and [3H]-5-carboxamidotryptamine ([3H]-5-CT) in recombinant and native tissues .
Table 1: Receptor Affinity of SB-269970
Receptor Subtype | pKi Value | Selectivity vs. 5-HT7A |
---|---|---|
5-HT7A | 8.9 | - |
5-HT5A | 7.2 | 15-fold |
5-HT1B | 6.0 | 79-fold |
5-HT1A | <6.0 | >100-fold |
5-HT2A | <6.0 | >100-fold |
SB-269970 as a Radioligand for 5-HT7 Receptor Characterization
Radioligand Binding Kinetics
[3H]-SB-269970 binds saturably to human 5-HT7(a) receptors expressed in HEK293 cells (Kd* = 1.25 nM) and guinea-pig cerebral cortex membranes (Kd* = 1.7 nM) . The radioligand’s association and dissociation rates (k*+1* = 0.049 nM⁻¹min⁻¹; k*−1* = 0.05 min⁻¹) confirm reversible, single-site binding . Comparative studies with [3H]-5-CT revealed similar Bmax values (5,780 vs. 6,190 fmol/mg protein in HEK293 cells), indicating that both ligands label the same receptor population .
In Vitro and Ex Vivo Applications
Neuroplasticity and Hippocampal Proliferation
Chronic SB-269970 administration (1.25–2.5 mg/kg) enhanced hippocampal cell proliferation by 40–60% in olfactory bulbectomized rats, comparable to the effects of conventional antidepressants . This effect occurred within 7 days, contrasting with the 2–4 week latency of selective serotonin reuptake inhibitors (SSRIs) .
Model | Dose (mg/kg) | Outcome | Reference |
---|---|---|---|
Forced swim test | 10 | ↓ Immobility time by 50% | |
Maternal FLX exposure | 2.5 | Restored LTP to 143.9 ± 8.20% | |
Olfactory bulbectomy | 1.25 | ↑ Hippocampal cell proliferation by 40% |
Pharmacokinetics and CNS Penetration
SB-269970 exhibits rapid clearance (t₁/₂ = 1.2 hours in rats) but achieves sufficient brain concentrations (brain-to-plasma ratio = 0.8) to exert central effects . In guinea pigs, it attenuated 5-CT-induced hypothermia (ED₅₀ = 0.3 mg/kg), a response mediated by 5-HT7 receptors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume